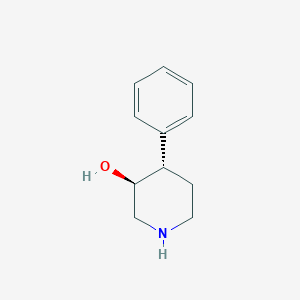

反式-4-苯基-3-哌啶醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“trans-4-Phenyl-3-piperidinol” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “trans-4-Phenyl-3-piperidinol” include a molecular weight of 213.71 . It is a solid at room temperature .科学研究应用

合成与化学性质

- 反式-4-苯基-3-哌啶醇用作高效神经激肽物质 P 受体拮抗剂立体选择性合成中的关键合成子,该高效途径由(R)-苯基甘氨酸开发而来 (梁、斯里尼瓦斯和达塔,2005 年)。

- 它还参与阿片受体拮抗剂的合成,特别是在 N-苯乙基反式-3,4-二甲基-4-(3-羟基苯基)哌啶衍生物的生物活性构象研究中 (勒·布东内克等人,2006 年)。

- 研究表明它在发现外周选择性阿片受体拮抗剂以治疗胃肠道运动障碍中发挥作用 (齐默尔曼等人,1994 年)。

药物化学和药理学

- 在药物化学中,它作为各种非对映异构 4-甲基-3-苯基-3-哌啶醇和相关酯的合成中的前体,有助于构型和构象性质的研究 (伊奥里奥、丘法和达米亚,1970 年)。

- 它也是合成 N-丁酰苯酮普罗定类化合物的关键,该化合物表现出镇痛和神经阻滞剂的联合活性 (伊奥里奥、雷默和弗里杰尼,1987 年)。

生物学研究和应用

- 反式-4-苯基-3-哌啶醇衍生物因其对人肝癌和乳腺癌细胞系的细胞毒性而受到研究,作为未来研究的模型化合物 (库丘科格鲁、梅特、切廷-阿塔莱和古尔,2015 年)。

- 在晶体学中,已经检查了 N-羟基-4-哌啶酮肟的反式-2,6-二芳基衍生物,提供了对固态分子构象的见解 (迪亚兹、巴里奥斯和托斯卡诺,1997 年)。

未来方向

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “trans-4-Phenyl-3-piperidinol”, is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

属性

IUPAC Name |

(3S,4S)-4-phenylpiperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIUNMRQJGMTGZ-WDEREUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)

![N-(4-(thiazol-2-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978279.png)

![5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2978282.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B2978287.png)

![N-[(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)

![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)

![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)

![(2Z)-2-[(2-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2978293.png)